molecular formula C7H5N3O B081742 2-(1,3,4-Oxadiazol-2-yl)pyridine CAS No. 13428-22-3

2-(1,3,4-Oxadiazol-2-yl)pyridine

Cat. No. B081742
CAS RN: 13428-22-3
M. Wt: 147.13 g/mol
InChI Key: VALSWZGKGWLKDT-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound with the molecular weight of 147.14 . It contains a five-membered ring structure with two nitrogen atoms and one oxygen atom . This compound has been used in various studies due to its potential biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 2-(1,3,4-Oxadiazol-2-yl)pyridine, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride .


Molecular Structure Analysis

The molecular structure of 2-(1,3,4-Oxadiazol-2-yl)pyridine is characterized by a pyridine ring attached to a 1,3,4-oxadiazole ring . The InChI code for this compound is 1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H .


Physical And Chemical Properties Analysis

The melting point of 2-(1,3,4-Oxadiazol-2-yl)pyridine is between 115-119 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

  • Antimicrobial and Antifungal Agents : Some derivatives of 1,3,4-oxadiazole, like 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have shown significant antimicrobial activity, suggesting their potential as antimicrobial agents (Salimon, Salih, & Hussien, 2011).

  • Cancer Research : Substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include the 2-(1,3,4-Oxadiazol-2-yl)pyridine structure, have been studied for their anticancer properties. These compounds have displayed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

  • Fungicidal and Pesticide Bioactivity : Pyridine containing 1,3,4-Oxadiazole derivatives are associated with various biological activities like anti-inflammation, antibacter, and pesticide bioactivity. Some synthesized compounds in this category showed good growth inhibition against certain plants (Zhi, 2004).

  • Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives have been used as bipolar host materials in phosphorescent organic light-emitting diodes. Combining pyridine and oxadiazole groups with a p-type carbazole group, novel bipolar hosts have been developed for blue and green PhOLEDs, showing high efficiency and low turn-on voltage (Wang, Duan, Li, & Yu, 2019).

  • Coordination Polymers and Magnetic Properties : New coordination polymers based on asymmetric 1,3,4-oxadiazole-containing ligands have been synthesized. These include compounds like 2-(pyridin-3-yl)-5-(quinolin-2-yl)-1,3,4-oxadiazole, which are used to construct porous coordination polymers with interesting magnetic properties (Wu, Pan, Zhang, Jin, & Ma, 2017).

  • Fluorescence-mode Chemosensors : Some conjugated copolymers based on 2,6-bis(1,3,4-oxadiazol-2-yl)pyridine have been shown to act as fluorescence-mode chemosensors for metal ions like Ni2+ and Fe3+, indicating their potential in chemical sensing applications (Yang, Jeong, & Suh, 2003).

Future Directions

While specific future directions for 2-(1,3,4-Oxadiazol-2-yl)pyridine are not mentioned in the retrieved papers, the study and development of 1,3,4-oxadiazole derivatives continue to be an active area of research due to their diverse biological effects .

properties

IUPAC Name

2-pyridin-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSWZGKGWLKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296429
Record name 2-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3,4-Oxadiazol-2-yl)pyridine

CAS RN

13428-22-3
Record name NSC109300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3,4-Oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
OO Yakovlev, NS Kariaka, VA Trush, SS Smola… - Optical Materials, 2018 - Elsevier
The new lanthanide coordination compounds of general formula [LnL 3 Q], where Ln = Eu, Gd, Tb; L = dimethyl-N-trichloroacetylamidophosphate and Q = 2-(1,3,4-oxadiazole-2-yl)…
Number of citations: 11 www.sciencedirect.com
G Zhang, X Li, X Jiang, P Sun - Journal of luminescence, 2010 - Elsevier
Three mononuclear Cu(I) complexes [Cu(bop)(PPh 3 ) 2 ][BF 4 ], [Cu(fop)(PPh 3 ) 2 ][BF 4 ] and [Cu (pop)(PPh 3 ) 2 ][BF 4 ] were synthesized, where 2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)…
Number of citations: 5 www.sciencedirect.com
A Poirot, N Leygue, B Delavaux-Nicot… - … of Photochemistry and …, 2023 - Elsevier
Solid-state luminescence properties depend on numerous parameters, including the molecular geometry and the intermolecular interactions that take place in the solid. To clarify the …
Number of citations: 4 www.sciencedirect.com

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